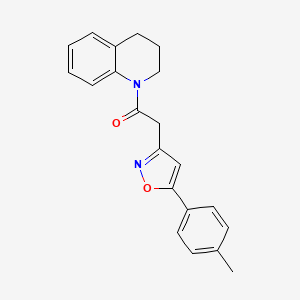

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-8-10-17(11-9-15)20-13-18(22-25-20)14-21(24)23-12-4-6-16-5-2-3-7-19(16)23/h2-3,5,7-11,13H,4,6,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIPDIHSZMVXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Isoxazole Ring Formation: The isoxazole ring can be formed via the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Coupling Reaction: The final step involves coupling the quinoline and isoxazole rings through a suitable linker, often using reagents like palladium catalysts under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

- 1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-hydroxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4a) Structural Differences: Replaces isoxazole with 1,3,4-oxadiazole and incorporates a pyrazole-methyl group. Activity: Exhibits antibacterial activity (68% yield, IR: 1710 cm⁻¹ for carbonyl).

- 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives Structural Differences: Lacks the dihydroquinoline moiety; features a chloro-substituted oxadiazole. ADME: Predicted moderate blood-brain barrier permeability due to chlorophenyl group.

Quinoline-Containing Analogues

Key Compounds:

- 3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-ones (7a-i) Structural Differences: Integrates a 2-oxoquinoline instead of dihydroquinoline and oxadiazole instead of isoxazole. Activity: Anticonvulsant (e.g., 7a: 61% yield, m.p. 215°C).

- 1-(5-(2-p-Tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Structural Differences: Combines quinoline, oxadiazole, and pyridine. Activity: Antibacterial (against S. aureus and E. coli).

Isoxazole-Based Therapeutics

Key Compounds:

- (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) Structural Differences: Contains imidazole and tetrahydroxybutyl instead of dihydroquinoline. Activity: Sphingosine 1-phosphate lyase (S1PL) inhibitor; reduces lymphocytes in rheumatoid arthritis models. Clinical Relevance: Phase II trials for autoimmune diseases.

Critical Analysis of Structural-Property Relationships

Biologische Aktivität

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone, with CAS number 953174-73-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C21H20N2O2

- Molecular Weight : 332.4 g/mol

- Structure : The compound features a quinoline moiety linked to an isoxazole ring, which is significant for its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone. Research indicates that modifications in the structure can enhance their efficacy against various cancer cell lines.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. For instance:

- Cell Lines Tested :

- H460 (lung carcinoma)

- DU145 (prostate carcinoma)

- A431 (skin carcinoma)

- HT-29 (colon adenocarcinoma)

- MCF7 (breast adenocarcinoma)

The results from these studies are summarized in Table 1.

| Cell Line | IC50 Value (μM) | Efficacy (%) |

|---|---|---|

| H460 | 4.9 ± 0.7 | High |

| A431 | 2.0 ± 0.9 | Very High |

| HT-29 | 4.4 ± 1.3 | High |

| DU145 | 12.0 ± 1.6 | Moderate |

| MCF7 | 14.6 ± 3.9 | Moderate |

These findings suggest that the compound exhibits potent anticancer activity, particularly against skin and lung cancers, with IC50 values indicating effective inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The incorporation of aryl groups into the quinoline structure is a key factor influencing biological activity. Research indicates that:

- Compounds with substituted aryl groups at specific positions show enhanced antiproliferative effects.

- The presence of the isoxazole moiety contributes to improved solubility and metabolic stability compared to other analogs.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing various tetrahydroquinoline derivatives demonstrated that introducing different substituents can significantly alter their biological profiles. For example, the addition of an isoxazole ring resulted in compounds with increased potency against cancer cells .

- Antiviral Potential : Although primarily studied for anticancer activity, structural features of this compound suggest potential antiviral properties as well. The presence of nitrogen-containing heterocycles has been associated with antiviral activity in other compounds.

- Mechanism of Action : Preliminary investigations into the mechanism of action reveal that these compounds may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. Advanced

- Molecular docking : Screen against targets (e.g., EGFR, CB1 receptors) using AutoDock Vina. Focus on the dihydroquinoline’s planar structure for π-π stacking with kinase active sites .

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions. Substituents (e.g., p-tolyl) influence logP and solubility .

- QSAR modeling : Correlate structural features (e.g., isoxazole electronegativity) with activity to prioritize derivatives for synthesis .

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

- Temperature control : Isoxazole cyclization requires 60–80°C for regioselectivity; higher temperatures promote side reactions .

- Catalyst selection : Lewis acids (e.g., ZnCl) enhance acylation efficiency between isoxazole and dihydroquinoline .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) improve cyclization yields .

What strategies improve the compound’s pharmacokinetic properties?

Q. Advanced

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the p-tolyl or dihydroquinoline moieties to enhance solubility .

- Prodrug design : Acetylate the ketone group to mask polarity, improving oral bioavailability. Enzymatic cleavage in vivo regenerates the active form .

- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to bypass rapid hepatic clearance observed in preclinical models .

How can the mechanism of action be elucidated for this compound?

Q. Advanced

- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) using fluorescent substrates. The isoxazole’s electron-deficient ring may competitively bind ATP pockets .

- Receptor binding studies : Radioligand displacement assays (e.g., for CB1 receptors) quantify affinity. The dihydroquinoline’s rigidity mimics endogenous ligands .

- Transcriptomic profiling : RNA-seq on treated cells identifies differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.